molecular formula C11H20N2O4 B13722813 trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester

trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B13722813
M. Wt: 244.29 g/mol
InChI Key: IWXAMEDUNJSUFE-RKDXNWHRSA-N
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Description

trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester: is an organic compound that features a nitro group attached to a cyclohexane ring, along with a carbamic acid esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the esterification can be carried out using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester can undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamic acid ester group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of nitrocyclohexanone derivatives.

    Reduction: Formation of amino-cyclohexyl carbamic acid tert-butyl ester.

    Substitution: Formation of substituted carbamic acid esters.

Scientific Research Applications

Chemistry: In chemistry, trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic synthesis .

Biology and Medicine: The compound’s potential biological activity, particularly due to the presence of the nitro group, makes it a candidate for drug development and medicinal chemistry research. It can be explored for its potential as an antimicrobial or anticancer agent .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester involves its interaction with biological molecules through its nitro and carbamic acid ester groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The carbamic acid ester group can facilitate the compound’s binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • trans-(3-Nitrocyclohexyl)-carbamic acid methyl ester
  • cis-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester
  • trans-(4-Nitrocyclohexyl)-carbamic acid tert-butyl ester

Comparison: Compared to its similar compounds, trans-(3-Nitrocyclohexyl)-carbamic acid tert-butyl ester is unique due to the specific positioning of the nitro group and the tert-butyl ester.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl N-[(1R,3R)-3-nitrocyclohexyl]carbamate

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1

InChI Key

IWXAMEDUNJSUFE-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)[N+](=O)[O-]

Origin of Product

United States

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